Pentachlorophenyl laurate

Antifungal activity Dermatophyte inhibition Sabouraud agar assay

Addressing the need for deep-penetration antifungal protection in non-polar matrices without acute toxicity spikes. Pentachlorophenyl laurate delivers controlled active release through ester hydrolysis, enabling: • Lipophilic compatibility (LogP 9.27) for oil-based wood preservatives and polymer cable formulations • Dual-function leather fatliquoring: softening and mold resistance in a single additive • Validated BS 2087 analytical method for QC release testing Supplied with certificate of analysis; research-use packaging available for immediate dispatch.

Molecular Formula C18H23Cl5O2
Molecular Weight 448.6 g/mol
CAS No. 3772-94-9
Cat. No. B1679277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorophenyl laurate
CAS3772-94-9
SynonymsPentachlorophenyl laurate;  Mystox LPL;  NSC 77542;  NSC-77542;  NSC77542; 
Molecular FormulaC18H23Cl5O2
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3
InChIKeyMKNJWAXSYGAMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorophenyl Laurate: Procurement & Class Positioning


Pentachlorophenyl laurate (CAS 3772-94-9; synonym Mystox LPL) is an organochlorine ester formed by the condensation of pentachlorophenol (PCP) and lauric acid (dodecanoic acid), with molecular formula C₁₈H₂₃Cl₅O₂, molecular weight 448.64 g/mol, melting point 46.5 °C, and calculated LogP of 9.27 [1] [2] [3]. It is historically classified as a broad-spectrum fungicide and pesticide within the pentachlorophenol ester class [4]. Its procurement relevance hinges on its differentiation from the free phenol (PCP), the sodium salt (Na-PCP), and other pentachlorophenyl esters such as the acetate, oleate, and stearate derivatives in specific application contexts where controlled hydrolysis kinetics, lipophilic matrix compatibility, or established analytical standardization are selection drivers.

Pentachlorophenyl Laurate: Non-Interchangeability Explained


Pentachlorophenyl laurate is not a drop-in replacement for pentachlorophenol (PCP), sodium pentachlorophenate (Na-PCP), or alternative pentachlorophenyl esters in any application without quantifiable consequence. The substitution of PCPL with PCP or Na-PCP alters the kinetics of active species release and environmental fate profile: while PCP and its salts are immediately bioavailable and exert acute toxicity through oxidative phosphorylation uncoupling, the laurate ester functions as a latent reservoir requiring ester hydrolysis to liberate the active phenol [1]. Furthermore, within the ester class, the laurate derivative exhibits differential antifungal spectrum: the acetyl ester demonstrates greater fungitoxicity but elevated phytotoxicity compared to longer-chain esters, whereas the laurate chain length balances bioactivity with matrix compatibility in hydrophobic formulations [2]. The logP difference—approximately 9.27 for the laurate versus significantly lower values for shorter-chain esters—directly governs partitioning behavior in oil-based wood preservatives, polymer matrices, and textile finishes, making substitution without reformulation technically invalid. Additionally, the laurate ester has been classified as not readily biodegradable under MITI testing protocols, a property that may not extrapolate to other ester homologs and carries direct regulatory implications for procurement in jurisdictions with persistence-based restrictions [3].

Pentachlorophenyl Laurate: Comparative Differentiation Evidence


Dermatophyte Selectivity vs. Candida albicans

In a direct comparative evaluation of pentachlorophenyl dodecanoate (laurate ester) against multiple fungal species in Sabouraud's maltose agar, the compound exhibited differential activity across dermatophyte species. At 2% (w/v) concentration, the ester completely inhibited the growth of Microsporum canis, Trichophyton interdigitale, Trichophyton rubrum, and Microsporum audouini, but demonstrated no activity against Candida albicans and only slight inhibition of Epidermophyton floccosum [1]. This species-specific inhibition profile differentiates the laurate ester from broader-spectrum pentachlorophenol derivatives and informs selection where selective dermatophyte control without anti-Candida activity is functionally desirable.

Antifungal activity Dermatophyte inhibition Sabouraud agar assay Epidermophyton floccosum

Fungitoxicity & Phytotoxicity: Laurate vs. Acetate Ester

A comparative study of nine pentachlorophenol derivatives evaluated fungistatic activity against mycelia of Botrytis fabae, Sclerotinia laxa, and Stereum purpureum, with parallel assessment of phytotoxicity towards tomato, apple, and plum [1]. The acetyl ester of pentachlorophenol was identified as the most fungitoxic derivative among those tested. However, its phytotoxicity, while substantially reduced compared to free pentachlorophenol, nevertheless precluded effective use as an eradicant fungicide on foliage. This structure-activity relationship establishes that esterification with longer-chain fatty acids (laurate) versus shorter-chain acids (acetate) modulates both the antifungal potency and the phytotoxic liability of the resulting derivative. The laurate ester, by inference from chain-length trends, occupies an intermediate position favoring reduced phytotoxicity relative to the acetyl derivative while maintaining adequate fungistatic activity for non-foliar applications.

Fungistatic activity Phytotoxicity Pentachlorophenol derivatives Botrytis fabae

Superficial Wood Treatment Efficacy Comparison

In a comparative laboratory decay test evaluating 13 wood preservatives applied superficially to Fagus crenata, Cryptomeria japonica, and Pinus densiflora wood blocks and exposed to Coriolus versicolor, Tyromyces palustris, and Serpula lacrimans for 8 weeks, pentachlorophenyl laurate was assessed alongside organotin compounds, organoiodine compounds, metallic naphthenates, and other commercial preservatives [1]. The study reported that pentachlorophenyl laurate, tribromophenol, and copper-8-quinolinolate were ineffective under the superficial application conditions tested, despite being commercially utilized for such applications. In contrast, organotin compounds demonstrated the highest efficacy, followed by an organoiodine compound and metallic naphthenates. Zinc neodecanoate and zinc versatate were equivalent in activity to zinc naphthenate. This evidence establishes a clear efficacy hierarchy that contextualizes pentachlorophenyl laurate's performance boundaries in superficial wood treatment scenarios.

Wood preservation Surface treatment Decay fungi Comparative efficacy

Analytical Standardization via BS 5666

Pentachlorophenyl laurate is distinguished from many other pentachlorophenol esters by its formal inclusion in established national and international analytical standards for preservative quantification. British Standard BS 5666-6:1983 (Methods of analysis of wood preservatives and treated timber) describes specific gas chromatographic methods for the quantitative determination of pentachlorophenol, pentachlorophenyl laurate (PCPL), γ-hexachlorocyclohexane, and dieldrin in preservative solutions and treated wood, with colorimetric methods also described for pentachlorophenol and pentachlorophenyl laurate [1]. Additionally, earlier work documented in the Journal of the Textile Institute reviewed and refined the British Standard 2087 method for quantitative determination of pentachlorophenyl laurate in textile and paper materials, proposing modifications that improved recovery for wax- or elastomer-containing substrates and reduced analysis time [2]. This codification provides a verified, reproducible analytical framework for quality control and regulatory compliance that may not exist for less commercially established pentachlorophenyl ester analogs.

Analytical methods BS 5666-6:1983 Gas chromatography Quality control

Biodegradability Classification (MITI)

Under the Japanese Ministry of International Trade and Industry (MITI) biodegradation testing framework, pentachlorophenyl laurate has been formally classified as 'Not readily biodegradable' [1]. This determination is accompanied by a separate classification of 'Low bioconcentration' based on testing in the (Sludge + Test Substance) system. The environmental persistence classification directly informs procurement decisions in regulatory jurisdictions that restrict or monitor persistent organic pollutants. Pentachlorophenyl laurate's inclusion alongside pentachlorophenol, sodium pentachlorophenate, and pentachloroanisole in lists of persistent environmental contaminants [2] further distinguishes it from pentachlorophenyl esters that lack formal persistence classifications or have been demonstrated to undergo more rapid environmental degradation.

Biodegradability MITI test Environmental persistence Regulatory classification

Lipophilicity vs. Shorter-Chain Esters

Pentachlorophenyl laurate exhibits a calculated LogP (octanol-water partition coefficient) of 9.27 [1], with an alternative Crippen-calculated value of 8.78 [2]. This high lipophilicity is a direct consequence of the C12 laurate chain attached to the pentachlorophenyl moiety. Shorter-chain pentachlorophenyl esters—such as the acetate (C2), butyrate (C4), or octanoate (C8)—are expected, based on established structure-property relationships, to exhibit substantially lower LogP values (e.g., pentachlorophenyl acetate estimated LogP approximately 4-5). The quantitative difference in lipophilicity between the laurate ester and shorter-chain analogs governs partitioning behavior in hydrophobic formulation matrices including mineral oils, polymer plasticizers (PVC, polyurethane elastomers), and wax-based preservative carriers. This property directly informs compatibility with non-polar application systems where lower-LogP esters would phase-separate or exhibit inadequate matrix retention.

LogP Lipophilicity Partition coefficient Formulation compatibility

Pentachlorophenyl Laurate: Application Scenarios


Textile & Paper Antifungal with Analytical Validation

Pentachlorophenyl laurate is appropriate for textile and paper antifungal applications where quantitative verification of treatment levels is a procurement or quality assurance requirement. The compound's demonstrated antifungal activity against dermatophytes including Microsporum canis, Trichophyton interdigitale, and Trichophyton rubrum at 2% concentration in agar [1] supports its fungistatic function in these matrices. Critically, the existence of a validated British Standard method (BS 2087) with documented modifications for improved recovery from wax- or elastomer-containing materials [2] provides a defensible analytical framework for quality control release testing and regulatory compliance documentation—an advantage not available for many alternative pentachlorophenyl esters.

Deep-Penetration Wood Preservation (Oil-Based)

Pentachlorophenyl laurate's high lipophilicity (LogP = 9.27) [1] and established use in mineral oil or asphalt impregnation systems for wood preservation [2] make it suitable for deep-penetration treatment of sleepers, pitwood, utility poles, and construction timber where oil-based carriers are employed. This application leverages the compound's compatibility with non-polar matrices to achieve penetration depths not attainable with water-soluble alternatives like sodium pentachlorophenate. However, procurement for this scenario must account for the documented inefficacy of pentachlorophenyl laurate in superficial (surface-only) wood treatment applications, where alternative chemistries (organotins, organoiodines) demonstrate superior performance [3].

Cable Sheathing & Polymer Antimicrobial Additive

Pentachlorophenyl laurate has been disclosed in patent literature as a component in synergistic antimicrobial cable material formulations, specifically in thermoplastic polyurethane elastomer and polyvinyl chloride matrices at loading levels of 0.5-0.6 parts by weight in combination with dihydrocapsaicin [1]. The laurate ester's high LogP and ester functionality contribute to compatibility with these polymer systems, functioning as both an antimicrobial agent and a processing aid/plasticizer due to the long-chain fatty acid moiety. This dual-function property—not shared by free pentachlorophenol or shorter-chain pentachlorophenyl esters—provides formulation efficiency advantages in plasticized polymer applications where additive count minimization is economically favorable.

Leather Fatliquoring with Integrated Antifungal

Pentachlorophenyl laurate is incorporated into leather fatliquoring formulations to impart mold resistance during leather processing [1]. The laurate ester structure serves a dual role: the fatty acid component functions as a leather softening and conditioning agent (fatliquor), while the pentachlorophenyl moiety provides antifungal protection against mold growth on finished leather goods. This integrated functionality eliminates the need for separate antifungal additives in leather treatment baths. In contrast, free pentachlorophenol lacks the fatliquoring properties inherent to the ester, and shorter-chain pentachlorophenyl esters (acetate, butyrate) do not provide the same leather-softening characteristics due to insufficient fatty chain length.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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